N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide is a complex organic compound that features both pyrimidine and indole moieties. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Indole derivatives are similarly significant, with applications in antiviral, anticancer, and anti-inflammatory treatments .
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide involves multiple steps, typically starting with the preparation of the pyrimidine and indole intermediates. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature. Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The pyrimidine moiety can inhibit enzymes involved in DNA synthesis, while the indole moiety can bind to various receptors, modulating biological pathways . These interactions lead to the compound’s observed biological activities, such as antiviral and anticancer effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and indole derivatives:
Pyrimidine derivatives: Uracil, cytosine, and thymine, which are essential components of nucleic acids.
Indole derivatives: Tryptophan and indole-3-acetic acid, which are important in biological systems
Properties
Molecular Formula |
C25H34N6O |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-ethylhexanamide |
InChI |
InChI=1S/C25H34N6O/c1-5-7-10-19(6-2)23(32)30-24(31-25-28-17(3)15-18(4)29-25)26-14-13-20-16-27-22-12-9-8-11-21(20)22/h8-9,11-12,15-16,19,27H,5-7,10,13-14H2,1-4H3,(H2,26,28,29,30,31,32) |
InChI Key |
GQFDOEZDCBCAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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